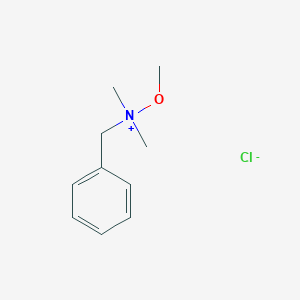![molecular formula C19H42N2O B14508942 1-[(2-Aminoethyl)amino]heptadecan-2-OL CAS No. 62745-88-4](/img/structure/B14508942.png)
1-[(2-Aminoethyl)amino]heptadecan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Aminoethyl)amino]heptadecan-2-OL is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a long hydrocarbon chain with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]heptadecan-2-OL can be achieved through several methods:
Reductive Amination: This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For example, the reaction of heptadecan-2-one with 2-aminoethylamine in the presence of a reducing agent like sodium cyanoborohydride can yield this compound.
Hydrogenation: Nitro compounds can be reduced to amines using hydrogen gas over a metal catalyst such as platinum or nickel. For instance, the reduction of a nitro-substituted heptadecan-2-OL can produce the desired amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Aminoethyl)amino]heptadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) over platinum (Pt) or nickel (Ni) catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully saturated amines
Substitution: Formation of substituted amines or other functionalized derivatives
Aplicaciones Científicas De Investigación
1-[(2-Aminoethyl)amino]heptadecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex amines and amides.
Biology: Serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-Aminoethyl)amino]heptadecan-2-OL depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Aminoethyl)amino]octadecan-2-OL: Similar structure with an additional carbon in the hydrocarbon chain.
1-[(2-Aminoethyl)amino]hexadecan-2-OL: Similar structure with one less carbon in the hydrocarbon chain.
Uniqueness
1-[(2-Aminoethyl)amino]heptadecan-2-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
62745-88-4 |
|---|---|
Fórmula molecular |
C19H42N2O |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-(2-aminoethylamino)heptadecan-2-ol |
InChI |
InChI=1S/C19H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)18-21-17-16-20/h19,21-22H,2-18,20H2,1H3 |
Clave InChI |
DXUARFBQTLNYNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CNCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
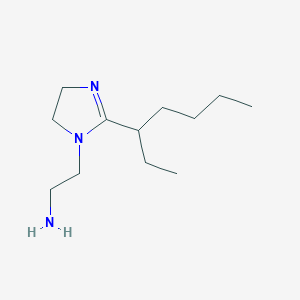

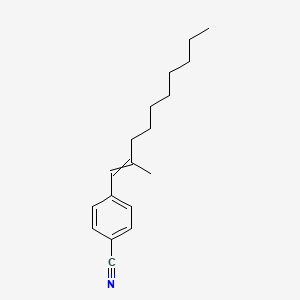
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
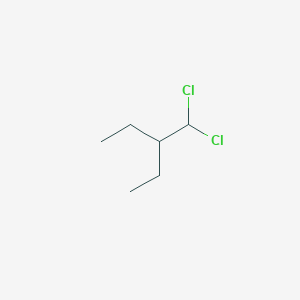
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
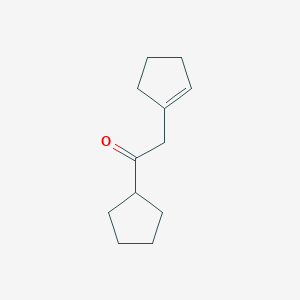
![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
